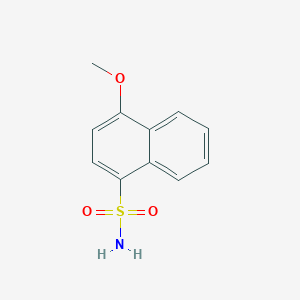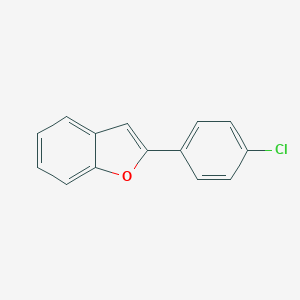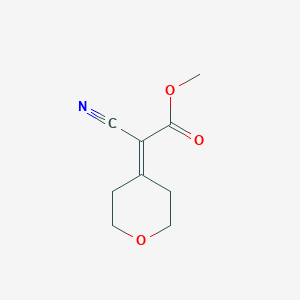
Methyl 2-cyano-2-(oxan-4-ylidene)acetate
Vue d'ensemble
Description
Methyl 2-cyano-2-(oxan-4-ylidene)acetate, also known as MCOA, is a chemical compound with the molecular formula C8H9NO3. It is a colorless liquid that is used in various scientific research applications due to its unique properties. MCOA is also known by other names such as ethyl 2-cyano-2-(oxan-4-ylidene)acetate and 2-cyano-2-(oxan-4-ylidene)acetic acid methyl ester.
Mécanisme D'action
The mechanism of action of Methyl 2-cyano-2-(oxan-4-ylidene)acetate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. Methyl 2-cyano-2-(oxan-4-ylidene)acetate can undergo nucleophilic addition reactions with various electrophiles such as aldehydes, ketones, and imines. It can also undergo nucleophilic substitution reactions with various halides.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Methyl 2-cyano-2-(oxan-4-ylidene)acetate are not well studied. However, it is known to be a non-toxic compound that is relatively stable under normal conditions. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also soluble in various organic solvents such as ethanol, methanol, and dichloromethane.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-cyano-2-(oxan-4-ylidene)acetate has several advantages for lab experiments. It is a relatively cheap and readily available compound that can be easily synthesized in the lab. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also a versatile building block that can be used to synthesize a wide range of compounds. However, Methyl 2-cyano-2-(oxan-4-ylidene)acetate has some limitations for lab experiments. It is a highly reactive compound that can undergo unwanted side reactions. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the use of Methyl 2-cyano-2-(oxan-4-ylidene)acetate in scientific research. One potential application is in the synthesis of new drugs and bioactive molecules. Methyl 2-cyano-2-(oxan-4-ylidene)acetate can be used as a starting material for the synthesis of various heterocycles and amino acids, which are important building blocks for drug discovery. Another potential application is in the development of new materials. Methyl 2-cyano-2-(oxan-4-ylidene)acetate can be used as a building block for the synthesis of various polymers and copolymers, which have potential applications in fields such as electronics and biomedicine.
In conclusion, Methyl 2-cyano-2-(oxan-4-ylidene)acetate is a versatile compound that has various scientific research applications. It is a cheap and readily available building block that can be used to synthesize a wide range of compounds. However, its reactivity and sensitivity to air and moisture make it challenging to work with. Future research on Methyl 2-cyano-2-(oxan-4-ylidene)acetate could lead to the development of new drugs, bioactive molecules, and materials.
Applications De Recherche Scientifique
Methyl 2-cyano-2-(oxan-4-ylidene)acetate is used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. It is a versatile building block that can be used to synthesize a wide range of compounds such as heterocycles, amino acids, and peptides. Methyl 2-cyano-2-(oxan-4-ylidene)acetate is also used as a starting material for the synthesis of various drugs and bioactive molecules.
Propriétés
Numéro CAS |
14389-98-1 |
|---|---|
Nom du produit |
Methyl 2-cyano-2-(oxan-4-ylidene)acetate |
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
methyl 2-cyano-2-(oxan-4-ylidene)acetate |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h2-5H2,1H3 |
Clé InChI |
WTJOZBNYFZXKJX-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1CCOCC1)C#N |
SMILES canonique |
COC(=O)C(=C1CCOCC1)C#N |
Synonymes |
Methyl 2-cyano-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

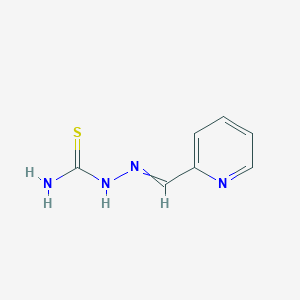
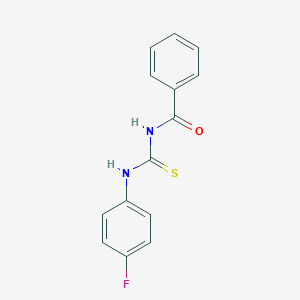
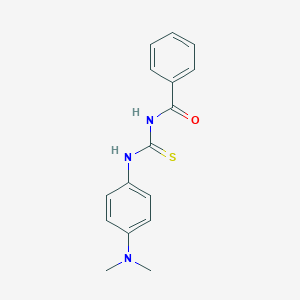
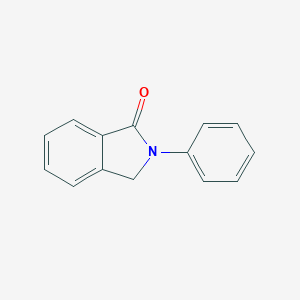
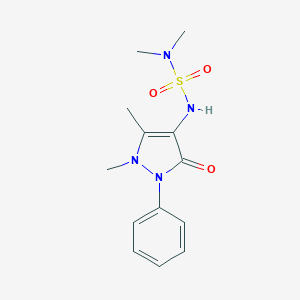
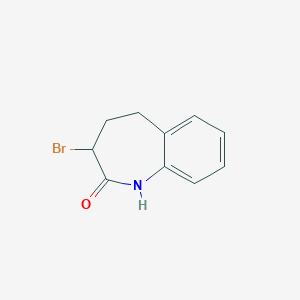
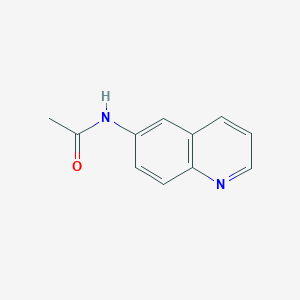
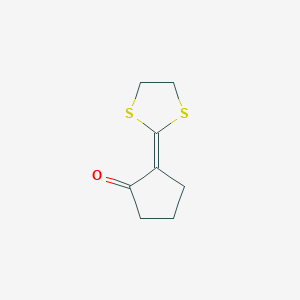
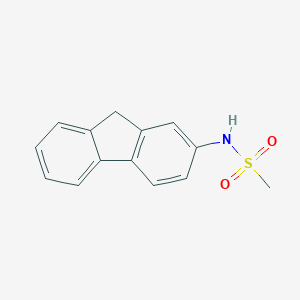
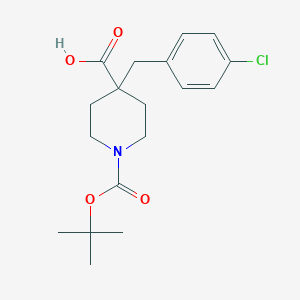
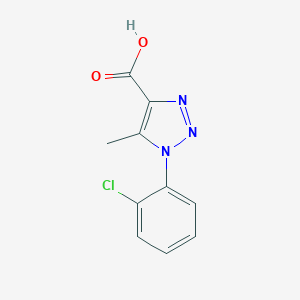
![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)
